2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2,4-dimethoxy-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-13-5-3-4(7(8,9)10)11-6(12-5)14-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYBJJBLISQWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617618 | |
| Record name | 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76513-87-6 | |
| Record name | 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with methoxy and trifluoromethyl substituents
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the pyrimidine ring or the substituents.
Substitution Reactions: The trifluoromethyl group can be involved in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include strong bases (e.g., sodium methoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the methoxy groups can yield a variety of substituted pyrimidines, while oxidation reactions may produce pyrimidine N-oxides.
Scientific Research Applications
The applications of compounds similar in structure to “2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine” can be found in various scientific fields, including chemistry, biology, and industry. These applications stem from the unique properties conferred by the trifluoromethyl, dimethoxy, and pyrimidine groups present in these molecules .
Chemistry
- Building Blocks for Synthesis “2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” can serve as a building block for synthesizing more complex molecules. The presence of both methoxy and sulfonyl groups allows for diverse chemical modifications.
- Studying Reaction Mechanisms These compounds are valuable in studying reaction mechanisms due to their reactive functional groups.
Case Study: In the synthesis of pyrimidine-Linezolid structures, 2,4-dichloropyrimidine derivatives underwent a regioselective reaction with triethylamine in ethanol to afford intermediates. These intermediates were further reacted with various amines under mild acidic conditions to eventuate C4 chloride displacement from the pyrimidine ring .
Biology
- Studying Biological Interactions The unique structure of “2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” makes it a candidate for studying biological interactions.
- Enzyme Inhibition The sulfonyl group in “2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” can form strong interactions with target proteins, potentially inhibiting their function.
- Antimicrobial Activity Pyrimidine derivatives have demonstrated antibacterial activity against various strains of bacteria . Several derivatives exhibited very good activity against a subset of organisms .
- Tuberculosis Research Trifluoromethyl pyrimidinone compounds have been identified with activity against Mycobacterium tuberculosis .
Industry
- Development of New Materials “2,4-Dimethoxy-6-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine” can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
- Agrochemicals Trifluoromethylpyridine (TFMP) derivatives are used in the agrochemical industry for crop protection . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and many new TFMP-containing agrochemicals have since been developed . These compounds exhibit herbicidal activity on grass species .
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural and Electronic Comparisons
The following table summarizes key structural analogs and their differences:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups at C2 and C4 in the target compound donate electrons, stabilizing the pyrimidine ring. In contrast, analogs with chloro (e.g., 4-Chloro-6-(trifluoromethyl)pyrimidine) or ketone groups introduce electron-withdrawing effects, increasing reactivity .
- Hydrogen Bonding : Hydroxyl or ketone groups (e.g., in 4-Hydroxy-6-(trifluoromethyl)pyrimidine) enable hydrogen bonding, which may influence target binding but reduce metabolic stability .
Anticancer and Receptor Modulation
The trifluoromethyl group is a critical pharmacophore in anticancer agents, interacting with hydrophobic regions of targets like VEGFR-2 and HER-2 . In GLP-1R activators, pyrimidines with trifluoromethyl groups (e.g., BETP) show receptor binding, but hydroxyl groups are essential for activity . The methoxy groups in 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine may mimic hydroxyl interactions while improving metabolic stability.
Biological Activity
2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with methoxy substituents at positions 2 and 4, and a trifluoromethyl group at position 6. This unique structure contributes to its diverse biological activities and applications in medicinal chemistry, agrochemicals, and material science.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing the compound to effectively modulate biological pathways. The methoxy groups can engage in hydrogen bonding, influencing binding affinity and selectivity for various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of trifluoromethyl pyrimidines, including this compound. For instance, compounds from the trifluoromethyl pyrimidinone series demonstrated significant activity against Mycobacterium tuberculosis, with promising minimal inhibitory concentrations (MIC) and low cytotoxicity against eukaryotic cells .
Table 1: Antimicrobial Activity of Trifluoromethyl Pyrimidines
| Compound Name | Target Pathogen | MIC (μM) | Cytotoxicity (IC50 μM) |
|---|---|---|---|
| This compound | M. tuberculosis | 4.9 | >100 |
| Trifluoromethyl pyrimidinone | Gram-positive bacteria | Varies | Varies |
Anticancer Activity
The compound has also been evaluated for anticancer properties. A study indicated that various trifluoromethyl pyrimidines exhibited moderate to excellent anticancer activities against cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml . Although these activities were lower than standard chemotherapeutics like doxorubicin, they indicate potential for further development.
Table 2: Anticancer Activity of Trifluoromethyl Pyrimidines
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | PC3 | Not specified |
| Trifluoromethyl pyrimidinone | K562 | Not specified |
| Trifluoromethyl pyrimidinone | HeLa | Not specified |
| Trifluoromethyl pyrimidinone | A549 | Not specified |
Study on Antitubercular Activity
In a notable study published in 2021, researchers screened a library of trifluoromethyl pyrimidinones against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited rapid bactericidal activity with significant log kill rates within hours. This study underscores the therapeutic potential of this compound class in treating resistant strains of tuberculosis .
Research on Anticancer Properties
Another research effort focused on the structural activity relationship (SAR) of novel trifluoromethyl pyrimidines revealed that specific substitutions could enhance anticancer efficacy. Compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity. This work lays the groundwork for future drug development based on this scaffold .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dimethoxy-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of trifluoromethyl-containing precursors with methoxy-substituted reagents. For example, pyrimidine rings can be constructed via acid- or base-catalyzed cyclocondensation of β-diketones or amidines. Optimization includes adjusting solvent polarity (e.g., THF or DMF), temperature (50–80°C), and catalysts like triethylamine to enhance yields. Monitoring reactions with thin-layer chromatography (TLC) or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : Key techniques include:
- LCMS/HPLC : Retention times (e.g., 0.46–0.95 minutes under specific gradient conditions) and mass spectra (e.g., m/z 179–197 [M+H]⁺) confirm molecular weight and purity .
- NMR : and NMR resolve methoxy and trifluoromethyl group positions. For example, the trifluoromethyl group shows a singlet near δ -60 ppm in NMR .
- X-ray crystallography : Resolves crystal packing and substituent orientations in solid-state studies .
Q. How does the compound’s stability under varying storage conditions affect experimental reproducibility?
- Methodological Answer : Stability studies recommend storing the compound in inert atmospheres (argon) at -20°C, protected from light and moisture. Degradation products (e.g., demethylated analogs) can form under acidic conditions, necessitating periodic purity checks via HPLC .
Q. What role do the methoxy and trifluoromethyl substituents play in modulating the compound’s physical properties?
- Methodological Answer :
- Trifluoromethyl : Enhances lipophilicity (logP ~2.5) and metabolic stability via electron-withdrawing effects .
- Methoxy groups : Improve solubility in polar solvents (e.g., logS ~-3.2 in water) and influence hydrogen-bonding interactions .
Advanced Research Questions
Q. What strategies elucidate reaction mechanisms involving this compound in nucleophilic substitutions?
- Methodological Answer : Isotopic labeling (e.g., in methoxy groups) and kinetic studies track substituent displacement. Computational DFT calculations predict transition states, while LCMS monitors intermediates (e.g., chloro- or amino-derivatives) .
Q. How can computational modeling predict the compound’s interactions with biological targets like enzymes?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to targets like dihydrofolate reductase (DHFR). Validation involves correlating docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values from enzyme inhibition assays .
Q. When encountering contradictory biological activity data across studies, what systematic approaches resolve discrepancies?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C).
- Orthogonal assays : Validate cytotoxicity (e.g., MTT assay) alongside enzymatic activity.
- Purity verification : Use HPLC (≥95% purity) to rule out degradation artifacts .
Q. What methodologies study the electronic effects of substituents on the pyrimidine ring’s reactivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
